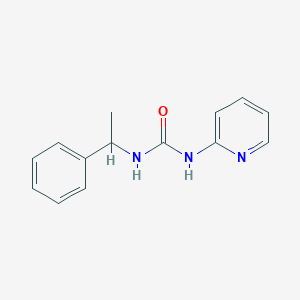![molecular formula C10H13ClN2O B7529747 N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
N-[3-chloro-2-(dimethylamino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-2-(dimethylamino)phenyl]acetamide, also known as Chloroquine, is a synthetic drug that has been used as an antimalarial and anti-inflammatory agent. This compound was first synthesized in 1934 by Hans Andersag and his team at the Bayer laboratories. Chloroquine has been widely used in the treatment of malaria, rheumatoid arthritis, and lupus erythematosus.
Mécanisme D'action
The mechanism of action of N-[3-chloro-2-(dimethylamino)phenyl]acetamide is not fully understood. However, it is believed that N-[3-chloro-2-(dimethylamino)phenyl]acetamide works by inhibiting the formation of hemozoin, a toxic byproduct of the malaria parasite. N-[3-chloro-2-(dimethylamino)phenyl]acetamide also inhibits the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-[3-chloro-2-(dimethylamino)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It inhibits the activity of lysosomal enzymes, which are involved in the breakdown of cellular components. N-[3-chloro-2-(dimethylamino)phenyl]acetamide also inhibits the production of prostaglandins, which are involved in the inflammatory response. In addition, N-[3-chloro-2-(dimethylamino)phenyl]acetamide has been shown to have antiviral activity against several viruses, including HIV and SARS-CoV-2.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-2-(dimethylamino)phenyl]acetamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. N-[3-chloro-2-(dimethylamino)phenyl]acetamide is also stable and has a long shelf-life. However, N-[3-chloro-2-(dimethylamino)phenyl]acetamide has some limitations. It has a narrow therapeutic index, meaning that the difference between the therapeutic and toxic doses is small. N-[3-chloro-2-(dimethylamino)phenyl]acetamide can also cause retinal toxicity, which limits its long-term use.
Orientations Futures
There are several future directions for N-[3-chloro-2-(dimethylamino)phenyl]acetamide research. One area of research is the development of new formulations of N-[3-chloro-2-(dimethylamino)phenyl]acetamide that have improved pharmacokinetic properties. Another area of research is the investigation of the antiviral activity of N-[3-chloro-2-(dimethylamino)phenyl]acetamide against emerging viruses such as Zika and Ebola. N-[3-chloro-2-(dimethylamino)phenyl]acetamide is also being studied as a potential treatment for COVID-19, although more research is needed to determine its efficacy. Finally, N-[3-chloro-2-(dimethylamino)phenyl]acetamide is being investigated as a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.
Conclusion
In conclusion, N-[3-chloro-2-(dimethylamino)phenyl]acetamide is a synthetic drug that has been widely used as an antimalarial and anti-inflammatory agent. It has been extensively studied in scientific research and has several advantages for use in lab experiments. N-[3-chloro-2-(dimethylamino)phenyl]acetamide has a variety of biochemical and physiological effects and has several future directions for research. Despite its limitations, N-[3-chloro-2-(dimethylamino)phenyl]acetamide remains an important tool in scientific research.
Méthodes De Synthèse
The synthesis of N-[3-chloro-2-(dimethylamino)phenyl]acetamide involves the reaction of 4,7-dichloroquinoline with 2-(dimethylamino)ethylamine in the presence of a reducing agent. The resulting product is then treated with acetic anhydride to obtain N-[3-chloro-2-(dimethylamino)phenyl]acetamide. The overall yield of N-[3-chloro-2-(dimethylamino)phenyl]acetamide synthesis is about 70%.
Applications De Recherche Scientifique
N-[3-chloro-2-(dimethylamino)phenyl]acetamide has been widely used in scientific research due to its antimalarial and anti-inflammatory properties. It is used as a tool to investigate the mechanism of action of various drugs and to study the pathogenesis of malaria. N-[3-chloro-2-(dimethylamino)phenyl]acetamide has also been used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.
Propriétés
IUPAC Name |
N-[3-chloro-2-(dimethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(14)12-9-6-4-5-8(11)10(9)13(2)3/h4-6H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKQVWPTQYQOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

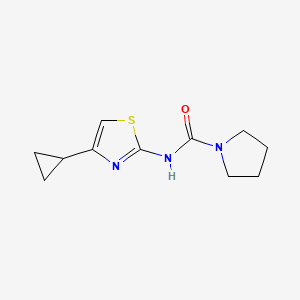
![N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7529679.png)

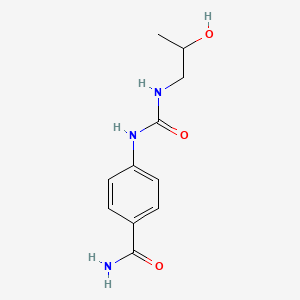
![N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7529703.png)
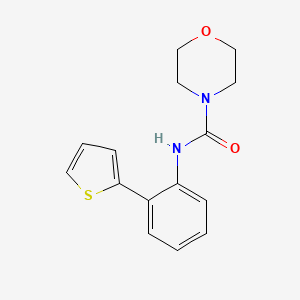
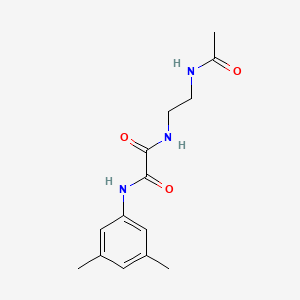
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)
![4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7529732.png)
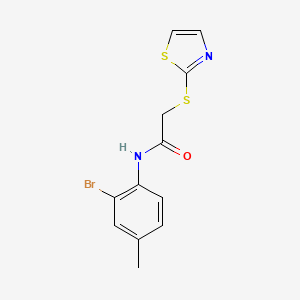
![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
